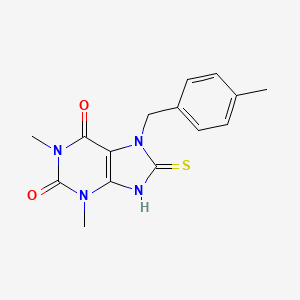

8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Description

Historical Development of Purine-2,6-dione Research

Purine-2,6-diones, commonly known as xanthines, have been studied since the early 20th century for their roles in biological systems and therapeutic potential. The foundational work on xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, revealed the enzymatic importance of purine-2,6-diones in purine catabolism. Early synthetic efforts focused on modifying the purine core to enhance solubility, bioavailability, and receptor affinity. For instance, the introduction of methyl groups at positions 1 and 3 in theophylline and caffeine marked key milestones in optimizing xanthine derivatives for pharmacological use.

The 21st century witnessed a paradigm shift toward functionalizing purine-2,6-diones at positions 7 and 8 to target specific receptors and enzymes. Seminal studies demonstrated that substitutions at these positions could modulate interactions with serotonin receptors, leading to compounds with antidepressant and anxiolytic properties. For example, 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethylpurine-2,6-dione exhibited mixed 5-HT1A/5-HT2A/5-HT7 receptor affinity, highlighting the therapeutic potential of structurally diversified purine-2,6-diones. These advancements laid the groundwork for exploring novel substituents, including thiol groups at position 8.

Significance of 8-Mercapto Substitution in Purine Chemistry

The introduction of a mercapto (-SH) group at position 8 of the purine-2,6-dione scaffold introduces distinct electronic and steric properties that influence molecular interactions. Compared to aminoalkyl or arylpiperazinyl substituents, the mercapto group’s polarizable sulfur atom enhances hydrogen-bonding capacity and metal coordination potential. This modification has been shown to alter binding affinities for enzymes and receptors, as evidenced by studies on Caf1 inhibitors where purine-2,6-dione derivatives with electron-withdrawing substituents exhibited submicromolar inhibitory activity.

In the case of 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione , the thiol group at position 8 may facilitate covalent interactions with cysteine residues in target proteins or modulate redox properties. Computational modeling of analogous compounds suggests that 8-mercapto substitution increases electron density at the purine core, potentially enhancing π-π stacking interactions with aromatic residues in binding pockets. Furthermore, the mercapto group’s ability to form disulfide bridges could confer stability or enable prodrug strategies, though empirical data specific to this compound remain an area of active investigation.

Evolution of 7-Substituted Purine Derivatives

Substitution at position 7 of the purine-2,6-dione scaffold has emerged as a critical strategy for optimizing pharmacokinetic and pharmacodynamic profiles. Early derivatives featured simple alkyl or allyl groups, but recent innovations have incorporated aromatic and heteroaromatic moieties to enhance target selectivity. The 4-methylbenzyl group in 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exemplifies this trend, combining hydrophobicity for membrane penetration with a steric profile that avoids excessive bulkiness.

Comparative studies of 7-substituted purine-2,6-diones reveal that arylalkyl groups like 4-methylbenzyl improve binding to hydrophobic pockets in enzymes and receptors. For instance, 7-benzyl derivatives demonstrated enhanced 5-HT7 receptor affinity compared to their allyl-substituted counterparts, likely due to improved van der Waals interactions. The 4-methyl substituent on the benzyl ring may further fine-tune lipophilicity and metabolic stability, as methyl groups are known to retard oxidative metabolism in hepatic microsomes.

Current Research Landscape for Functionalized Purine-2,6-diones

Contemporary research on purine-2,6-diones emphasizes multitarget engagement and structure-based drug design. 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is part of a broader class of compounds investigated for antiviral, antimicrobial, and anticancer applications. For example, purine-2,6-dione derivatives have shown promise as SARS-CoV-2 main protease inhibitors, leveraging their ability to coordinate with catalytic dyad residues. Similarly, structural analogs have been evaluated as dual inhibitors of epidermal growth factor receptor (EGFR) and BRAFV600E kinase, highlighting their versatility in targeting oncogenic signaling pathways.

Advances in synthetic methodologies, such as Claisen-Schmidt condensations and microwave-assisted reactions, have accelerated the production of diverse purine-2,6-dione derivatives. Spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) remain indispensable for characterizing these compounds, particularly in verifying the regioselectivity of mercapto and arylalkyl substitutions. Future directions may explore the incorporation of fluorinated or chiral substituents to further optimize bioavailability and target specificity.

Properties

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9-4-6-10(7-5-9)8-19-11-12(16-14(19)22)17(2)15(21)18(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZXDGKRRINAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with 4-methylbenzyl chloride under basic conditions, followed by the introduction of the mercapto group through thiolation reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can target the purine ring or the benzyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce new functional groups to the purine ring or benzyl group.

Scientific Research Applications

8-Mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with nucleic acids, affecting processes such as replication and transcription.

Comparison with Similar Compounds

Table 1: Substituent Variations in Purine Dione Derivatives

Position 7 Modifications

- 4-Methylbenzyl (Target) : Enhances lipophilicity and steric bulk compared to smaller groups (e.g., methyl or propyl). The para-methyl group on the benzyl ring may improve metabolic stability .

- Phenethyl/Isopentyl () : Aliphatic chains increase flexibility but reduce aromatic interactions, impacting target selectivity .

Position 8 Modifications

- This group is less lipophilic than methylthio (-SMe) but may confer higher reactivity in thiol-disulfide exchange reactions .

- Piperidinyloxy () : Introduces a basic nitrogen, enhancing solubility in acidic environments. However, the ether linkage reduces hydrogen bonding capacity compared to -SH .

- Methylthio (-SMe) () : Increases lipophilicity (logP) by ~0.5 units compared to -SH, as seen in the HRMS data for compound 22 (m/z 241.0754 vs. 227.05 for the mercapto precursor) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Biological Activity

8-Mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as a derivative of purine compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a mercapto group and a purine ring system, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H16N4O2S

- Molecular Weight : 316.38 g/mol

- IUPAC Name : 1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione

The biological activity of 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is primarily attributed to its role as an inhibitor of methylthioadenosine phosphorylase (MTAP). This enzyme is involved in the metabolism of adenine and plays a crucial role in the salvage pathway for purine nucleotides. Inhibition of MTAP can lead to increased levels of methylthioadenosine (MTA), which has been associated with various cellular effects including:

- Antitumor Activity : Studies have shown that compounds inhibiting MTAP can reduce the proliferation of cancer cells by disrupting purine metabolism.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties by affecting nucleotide synthesis in pathogens.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione:

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Inhibits cancer cell proliferation | |

| Antimicrobial | Exhibits activity against various pathogens | |

| Enzyme Inhibition | Inhibits methylthioadenosine phosphorylase |

Case Study 1: Antitumor Effects

A study conducted on several cancer cell lines demonstrated that the compound significantly inhibited cell growth in vitro. The mechanism was linked to the accumulation of MTA which induced apoptosis in cancer cells. The IC50 values for various cell lines ranged from 5 to 15 µM, indicating potent antitumor activity.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations between 10 and 20 µM. The study suggested that the compound's mechanism may involve interference with nucleotide synthesis pathways in bacteria.

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis protocols for 8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the purine core, followed by alkylation and thiolation steps. Key considerations include:

- Step 1 : Introduction of the 4-methylbenzyl group at the 7-position via alkylation using a base (e.g., KCO) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 2 : Thiolation at the 8-position using Lawesson’s reagent or PS under inert atmosphere (N) to prevent oxidation .

- Critical Parameters : Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for thiolation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which purification techniques are most effective for isolating high-purity 8-mercapto derivatives, and how can residual byproducts be minimized?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water partitioning to remove polar impurities.

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for separation of thiolated products from unreacted precursors.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline purity (>95% by HPLC) .

Q. What analytical methods are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., δ 2.3 ppm for methylbenzyl protons, δ 12.1 ppm for thiol protons in DMSO-d) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 347.12) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-methylbenzyl or thiol groups) influence the compound’s interaction with biological targets such as viral polymerases or kinases?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the 4-methylbenzyl group and hydrophobic enzyme pockets (e.g., hepatitis C virus NS5B polymerase) .

- Structure-Activity Relationship (SAR) : Compare IC values against analogs lacking the thiol group; thiolation enhances covalent binding to cysteine residues in target proteins .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity) across different experimental systems?

- Methodological Answer :

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HepG2 for liver-targeted activity) and virus strains (e.g., HCV genotype 1b) .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes; instability in certain media may explain false negatives .

Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer :

- pH Adjustment : Buffer solutions (pH 7.4) to prevent thiol oxidation.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Encapsulation : Use liposomal carriers to enhance half-life in bloodstream (e.g., 12-hour stability in rat plasma) .

Q. Which enzymatic assays are most suitable for quantifying inhibition kinetics, and how do competing substrates affect results?

- Methodological Answer :

- Fluorogenic Assays : Monitor kinase inhibition using ATP-competitive probes (e.g., ADP-Glo™ Kinase Assay) with Z’-factor >0.6 .

- Competitive Binding Studies : Pre-incubate enzymes with NADH or GTP to identify allosteric vs. active-site binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.